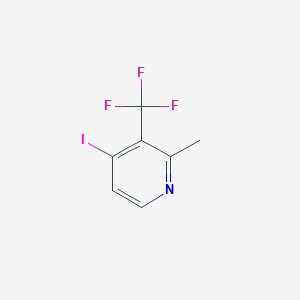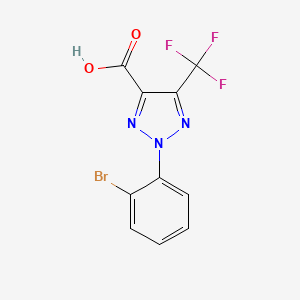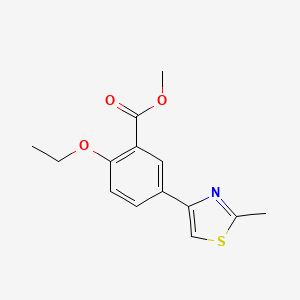
Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a specialized chemical compound that features a unique combination of a benzoate ester and a methylthiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
- Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
Uniqueness
Methyl2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-13-6-5-10(7-11(13)14(16)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3 |
Clave InChI |
OHBKTTFDQDYYQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)

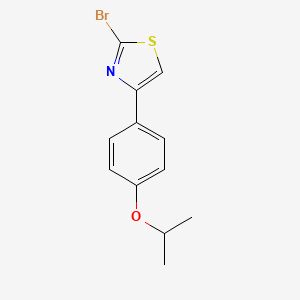
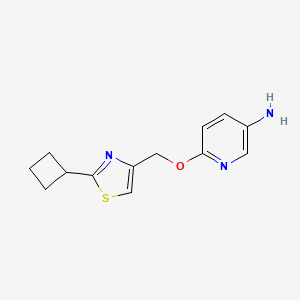
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)



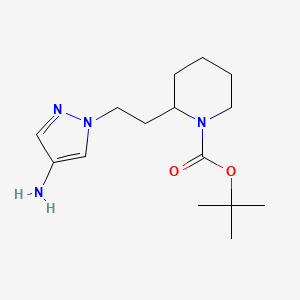
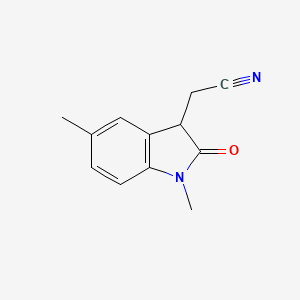
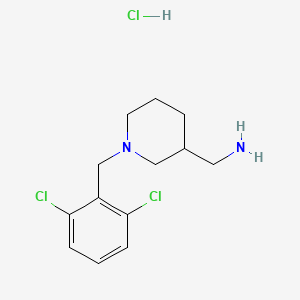
![(1S,2S,4R)-7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11787645.png)
